(S)-Methyl 2-amino-2-cyclobutylacetate
Overview
Description
“(S)-tert-Butyl 2-amino-2-cyclobutylacetate” and “(S)-Ethyl 2-amino-2-cyclobutylacetate” are chemical compounds with molecular weights of 185.27 and 157.21 respectively . They are used for research purposes .
Molecular Structure Analysis
The molecular formula of “(S)-tert-Butyl 2-amino-2-cyclobutylacetate” is C10H19NO2 . For “(S)-Ethyl 2-amino-2-cyclobutylacetate”, it is C8H15NO2 .Physical and Chemical Properties Analysis
These compounds are stored at 2-8°C . Unfortunately, no further physical or chemical properties were found in the available sources.Scientific Research Applications
Versatile Building Block for Cyclopropyl-Containing Amino Acids
(S)-Methyl 2-amino-2-cyclobutylacetate serves as a versatile building block in organic synthesis, especially for the creation of cyclopropyl-containing amino acids. One application involves its use in the synthesis of methyl 2‐(benzyloxycarbonylamino)‐2‐cyclopropylideneacetate, demonstrating its reactivity in various chemical reactions including Michael additions and Diels–Alder reactions. This flexibility enables the synthesis of protected cyclopropyl-containing amino acids, showcasing the compound's utility in developing novel peptidomimetics and biologically active molecules (Limbach et al., 2009).
Inhibition of Iron Corrosion
In the context of corrosion science, this compound could hypothetically contribute to the development of corrosion inhibitors. For example, research on the performance of amino acids as corrosion inhibitors for iron in acidic solutions could be analogous to exploring the potential of this compound derivatives. Amino acids like alanine, cysteine, and S-methyl cysteine have been evaluated for their effectiveness in protecting iron from corrosion, indicating a path for the investigation of similar compounds (Amin et al., 2010).
Template Structures in Peptide Design
The modification of cyclic peptides through N-methylation, which alters their activity, selectivity, and bioavailability, could be relevant to this compound's potential applications. A study on N-methylated cyclic pentaalanine peptides, aimed at finding conformationally constrained structures, highlights the significance of such modifications. This approach to peptide design could potentially be applied to derivatives of this compound, exploring its role in creating bioactive peptides with improved properties (Chatterjee et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl (2S)-2-amino-2-cyclobutylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMQPLHPHZACOB-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655133 | |
Record name | Methyl (2S)-amino(cyclobutyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217784-81-0 | |
Record name | Methyl (2S)-amino(cyclobutyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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